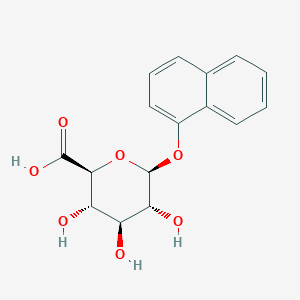![molecular formula C5H8N4O2 B231362 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine CAS No. 18988-57-3](/img/structure/B231362.png)
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, also known as ATDA, is a chemical compound that has been widely studied for its potential use in scientific research. ATDA belongs to the class of bicyclic amines and has a unique structure that makes it a valuable tool for investigating the nervous system and its functions.
作用機序
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine works by binding to the dopamine transporter and preventing the uptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the nervous system depending on the location and function of the neurons involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific neural pathways and systems involved. Some of the effects that have been observed include changes in locomotor activity, alterations in the release of neurotransmitters, and changes in the firing rate of neurons.
実験室実験の利点と制限
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. It is also relatively stable and easy to work with in the laboratory. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects can be highly variable depending on the specific neural pathways and systems involved, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research involving 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine. One area of interest is the use of this compound to study the effects of drugs and other substances on the dopamine system. Another potential direction is the use of this compound to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and how they relate to its potential use as a tool for scientific research.
合成法
The synthesis of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through the reaction of 1,5-cyclooctadiene with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. This reaction results in the formation of this compound, which can then be purified and used for further research.
科学的研究の応用
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. This compound has also been used to study the effects of drugs and other substances on the nervous system.
特性
CAS番号 |
18988-57-3 |
|---|---|
分子式 |
C5H8N4O2 |
分子量 |
152.24 g/mol |
IUPAC名 |
2-azatricyclo[3.3.1.13,7]decan-1-amine |
InChI |
InChI=1S/C9H16N2/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8,11H,1-5,10H2 |
InChIキー |
RKRZUYILVOYBOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(N3)N |
正規SMILES |
C1C2CC3CC1CC(C2)(N3)N |
同義語 |
2-Azaadamantan-1-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
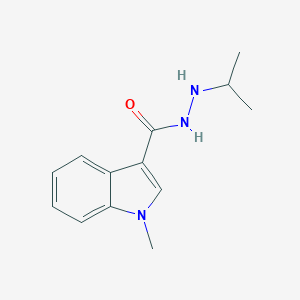
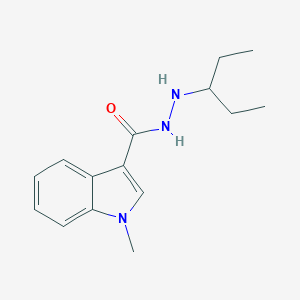
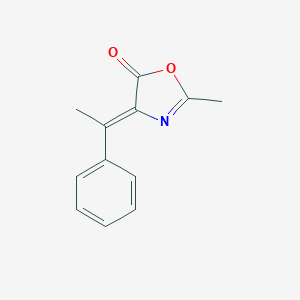
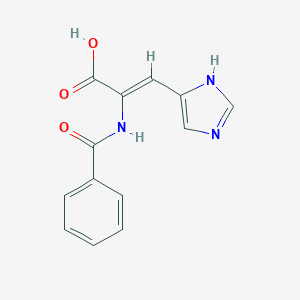
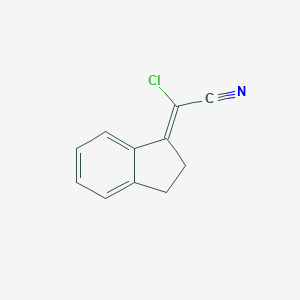
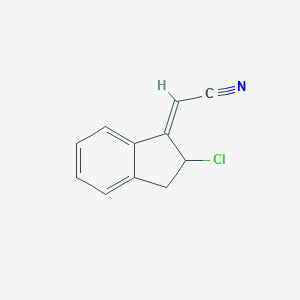
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
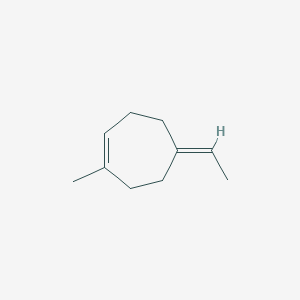
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
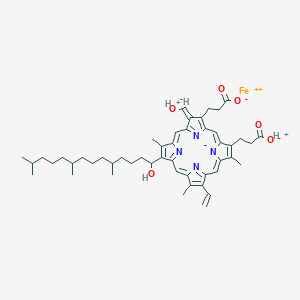
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
